molecular formula C11H17Br2NO2 B3041496 Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate CAS No. 305794-65-4

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Numéro de catalogue B3041496
Numéro CAS: 305794-65-4
Poids moléculaire: 355.07 g/mol
Clé InChI: ONBATUJIBQTLGQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl piperidine-1-carboxylate derivatives, which are important intermediates in pharmaceutical research and development.

Synthesis Analysis

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available materials. For instance, tert-butyl-4-hydroxypiperdine-1-carboxylate is used as a starting material for the synthesis of a boron-containing derivative, which is an intermediate in the production of crizotinib, a drug used to treat certain types of lung cancer . Another derivative was synthesized from piperidin-4-ylmethanol through a series of reactions including nucleophilic substitution, oxidation, halogenation, and elimination, yielding a high total yield of 71.4% . These methods demonstrate the versatility and efficiency of synthesizing tert-butyl piperidine-1-carboxylate derivatives.

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives are confirmed using various spectroscopic techniques such as MS, 1H NMR, 13C NMR, and FT-IR . X-ray diffraction (XRD) is also commonly used to evaluate the crystal structure of these compounds . Density functional theory (DFT) calculations are performed to optimize the molecular structure and compare it with experimental data, ensuring the accuracy of the structural determination .

Chemical Reactions Analysis

The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, serving as intermediates for the synthesis of biologically active molecules. For example, they are used in the synthesis of anticancer drugs , benzimidazole compounds , and nociceptin antagonists . These reactions often involve condensation, amination, and other transformations that are key to constructing complex molecules with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are characterized by their solubility, thermal stability, and molecular interactions. These compounds are generally noncrystalline and exhibit good solubility in polar solvents, which is advantageous for pharmaceutical formulations . They also show high thermal stability, with glass transition temperatures often above 200°C and significant resistance to thermal degradation . Intermolecular interactions such as hydrogen bonding and π-π stacking contribute to the stability and three-dimensional architecture of these molecules .

Applications De Recherche Scientifique

Synthesis and Intermediate Applications

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate serves as a significant intermediate in the synthesis of various biologically active compounds. For instance, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is crucial in the production of crizotinib, a therapy for certain cancers. This derivative is synthesized through multi-step processes involving tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, with a total yield of 49.9% (Kong et al., 2016).

Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is key in synthesizing Vandetanib, a drug used for treating certain types of cancer. This compound is produced from piperidin-4-ylmethanol through steps including acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang et al., 2015).

X-ray Studies and Molecular Structure Analysis

The compound has been subject to X-ray studies to understand its structural properties. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was analyzed using X-ray crystallography, revealing insights into its molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

Synthesis of Diverse Piperidine Derivatives

Tert-butyl 4-oxopiperidine-1-carboxylate has been utilized to synthesize a range of piperidine derivatives. The reaction of this compound with BuLi and subsequent treatments lead to the formation of diverse derivatives, which are promising synthons for preparing various piperidine-based compounds (Moskalenko & Boev, 2014).

Contribution to Small Molecule Anticancer Drugs

A rapid and high yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been established. This intermediate is important for small molecule anticancer drugs, with a high yield of up to 71.4% (Zhang et al., 2018).

Safety And Hazards

As with any chemical compound, handling “Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate” would require appropriate safety measures. Based on its structure, it’s possible that the compound could be irritant or harmful if ingested, inhaled, or comes into contact with skin .

Orientations Futures

The potential applications and future directions for this compound would largely depend on its physical and chemical properties, which in turn depend on its specific structure and functional groups. It could potentially be used in various fields such as medicinal chemistry, materials science, or synthetic chemistry .

Propriétés

IUPAC Name

tert-butyl 4-(dibromomethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17Br2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBATUJIBQTLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(Br)Br)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Synthesis routes and methods

Procedure details

To a stirred solution of triphenylphosphine (155.6 g, 0.59 mol) in dry dichloromethane (870 mL) at 0° C. was added carbon tetrabromide (100.86 g, 0.304 mol) portionwise. The mixture was stirred at RT for 30 min and then cooled to −78° C. A solution of tert-butyl 4-oxopiperidine-1-carboxylate (30 g, 0.15 mol) in CH2Cl2 (90 mL) was added dropwise and the reaction was stirred at −78° C. for 30 min and then at RT overnight. The mixture was filtered and the filtrate was evaporated to dryness. Diethyl ether was added and the mixture was filtered again. The filtrate was evaporated to dryness to give the title compound (64 g). 1H NMR (500 MHz, CDCl3): δ 3.44 (m, 4H), 2.46 (m, 4H), 1.47 (s, 9H).
Quantity
155.6 g
Type
reactant
Reaction Step One
Quantity
100.86 g
Type
reactant
Reaction Step One
Quantity
870 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(dibromomethylene)piperidine-1-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.